Lower Canine Babesiosis Mortality with Imidocarb vs. Diminazene Aceturate
In a 2025 clinical study of 112 dogs with laboratory-confirmed babesiosis, imidocarb dipropionate treatment resulted in significantly lower mortality compared to diminazene aceturate. Mortality was 6.2% in the imidocarb group versus 10.6% in the diminazene group, a 41.5% relative reduction in mortality risk [1].
| Evidence Dimension | All-cause mortality rate |
|---|---|
| Target Compound Data | 6.2% (imidocarb dipropionate group) |
| Comparator Or Baseline | 10.6% (diminazene aceturate group) |
| Quantified Difference | 4.4 percentage point reduction; 41.5% relative risk reduction |
| Conditions | 112 naturally infected dogs; clinical veterinary hospital setting; Kyiv, Ukraine; 2025 |
Why This Matters
Lower mortality translates to superior clinical outcomes and reduced economic loss for veterinary practices and animal owners.
- [1] Kmitevych YO, Sharandak PV. Haematological changes in the treatment of dogs with babesiosis using imidocarb dipropionate and diminazene aceturate. Sci Mess LNU Vet Med Biotechnol. 2025;27(117):66-74. View Source
